4-bromo-2-[(E)-[[4-(2,3-dimethylanilino)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-[(E)-[[4-(2,3-dimethylanilino)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol is a complex organic compound with a unique structure that includes a bromine atom, a nitrophenol group, and a triazine ring
Preparation Methods
The synthesis of 4-bromo-2-[(E)-[[4-(2,3-dimethylanilino)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol involves multiple steps. The process typically starts with the preparation of the triazine ring, followed by the introduction of the dimethylanilino and methylpiperidinyl groups. The final steps involve the addition of the bromine atom and the nitrophenol group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
4-bromo-2-[(E)-[[4-(2,3-dimethylanilino)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the triazine ring.
Scientific Research Applications
4-bromo-2-[(E)-[[4-(2,3-dimethylanilino)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing treatments.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-[[4-(2,3-dimethylanilino)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol involves its interaction with specific molecular targets. The triazine ring and the nitrophenol group are likely to play key roles in its biological activity, potentially interacting with enzymes or receptors in the body. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may inhibit or modulate specific biochemical processes.
Comparison with Similar Compounds
4-bromo-2-[(E)-[[4-(2,3-dimethylanilino)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol can be compared with other similar compounds, such as:
4-bromo-2-[(E)-{2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol: This compound has a similar structure but includes a thiazole ring instead of a triazine ring.
4-bromo-2-[(E)-{2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]-6-nitrophenol: This compound is similar but includes additional chlorine atoms on the phenyl ring.
Properties
IUPAC Name |
4-bromo-2-[(E)-[[4-(2,3-dimethylanilino)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrN8O3/c1-14-7-9-32(10-8-14)24-29-22(27-19-6-4-5-15(2)16(19)3)28-23(30-24)31-26-13-17-11-18(25)12-20(21(17)34)33(35)36/h4-6,11-14,34H,7-10H2,1-3H3,(H2,27,28,29,30,31)/b26-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXPORWXPYJYNS-LGJNPRDNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)NC4=CC=CC(=C4C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)NC4=CC=CC(=C4C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrN8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.